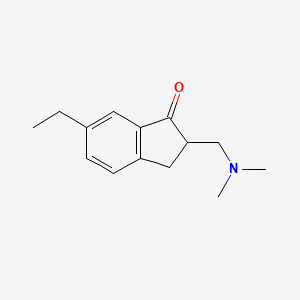![molecular formula C12H15N3O B11885354 3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11885354.png)
3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one is a chemical compound with the molecular formula C12H15N3O. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is often used as a reference substance for drug impurities and reagents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one typically involves the reaction of 3-methylquinoxalin-2-one with 2-(methylamino)ethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted quinoxalines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a reference substance for studying drug impurities and reagents.
Biology: The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It serves as a model compound for developing new pharmaceuticals and studying drug metabolism.
Industry: The compound is employed in the synthesis of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-ethanamine, N-methyl-:
N,N-diethylhexedrone: Another compound with similar structural features, used in various chemical and pharmacological studies.
Uniqueness
3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one is unique due to its specific quinoxaline core structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in scientific research and industry .
Propriétés
Formule moléculaire |
C12H15N3O |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
3-methyl-1-[2-(methylamino)ethyl]quinoxalin-2-one |
InChI |
InChI=1S/C12H15N3O/c1-9-12(16)15(8-7-13-2)11-6-4-3-5-10(11)14-9/h3-6,13H,7-8H2,1-2H3 |
Clé InChI |
XIJDMKLSEGUBGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2N(C1=O)CCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one](/img/structure/B11885284.png)







![indeno[1,2-b]indol-10(5H)-one](/img/structure/B11885317.png)



